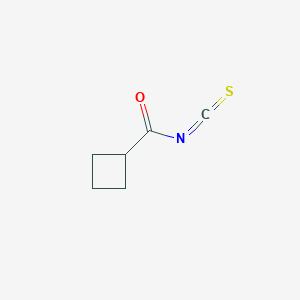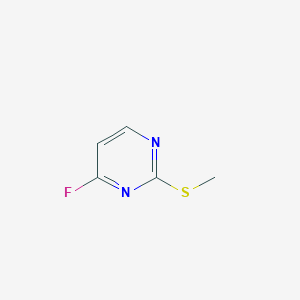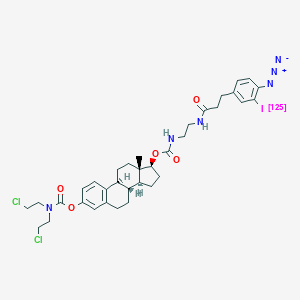
3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
Overview
Description
3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring with the trifluoromethyl group. This can be achieved through a cyclization reaction using appropriate starting materials such as 2-chloro-3-(trifluoromethyl)pyridine.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction. For instance, the reaction of 2-chloro-3-(trifluoromethyl)pyridine with sodium cyanide under suitable conditions can yield the desired nitrile compound.
Oxidation: The final step involves the oxidation of the pyridine ring to introduce the oxo group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide, organolithium reagents.
Major Products
Oxidation Products: More oxidized pyridine derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various functionalized pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates. Additionally, the nitrile group can act as a bioisostere for carboxylic acids, potentially leading to novel therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique electronic properties make it a candidate for use in organic electronics and as a precursor for the synthesis of specialty polymers.
Mechanism of Action
The mechanism by which 3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitrile group can participate in hydrogen bonding or act as an electrophile.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Similar in structure but lacks the nitrile group.
3-(Trifluoromethyl)pyridine: Similar but without the oxo group.
2-Amino-3-(trifluoromethyl)pyridine: Contains an amino group instead of the nitrile group.
Uniqueness
3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile is unique due to the combination of the trifluoromethyl, oxo, and nitrile groups within a single molecule. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-3-1-5-14(8(7)15)6-2-4-13/h1,3,5H,2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBBWSPMEJVWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(F)(F)F)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371559 | |
| Record name | 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-60-8 | |
| Record name | 2-Oxo-3-(trifluoromethyl)-1(2H)-pyridinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-60-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)




